

T-26c potency comparison matrix

metalloproteinase inhibitors

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Compound Focus: T-26c

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Quantitative Comparison of MMP-13 Inhibitors

The following table summarizes the available experimental data on the potency of **T-26c** and other MMP-13 inhibitors documented in recent research.

Inhibitor Name	Reported IC50 / Ki Value	Selectivity Profile	Mechanism of Action	Key Experimental Model (In Vitro)
T-26c	IC50 = 6.75 pM (cell-free) [1] [2]	>2600-fold selectivity over related metalloenzymes [1] [2]	Potent, selective active-site inhibitor [1] [2]	Bovine nasal cartilage explants [1] [2]
Compound 1 (Q)	Ki = 0.8 ± 0.2 μM [3]	Selective; IC50 > 40 μM vs. MMP-1 & MMP-8 [3]	Noncompetitive, exosite-binding [3]	Triple-helical fTHP-15 substrate [3]
Compound 2 (Q1)	Ki = 0.3 ± 0.1 μM [3]	Selective; IC50 > 40 μM vs. MMP-1 & MMP-8 [3]	Noncompetitive, exosite-binding [3]	Triple-helical fTHP-15 substrate [3]

Inhibitor Name	Reported IC50 / Ki Value	Selectivity Profile	Mechanism of Action	Key Experimental Model (In Vitro)
Compound 3 (Q2)	Ki = 0.2 ± 0.1 μM [3]	Selective; IC50 > 40 μM vs. MMP-1 & MMP-8 [3]	Noncompetitive, exosite-binding [3]	Triple-helical fTHP-15 substrate [3]
Aventis Compound 4	Ki = 0.06 ± 0.02 μM [3]	Highly selective for MMP-13 [3]	Noncompetitive, binds S1' exosite [3]	Triple-helical fTHP-15 substrate [3]
Pfizer Compound 5	Ki = 0.01 ± 0.0 μM [3]	Highly selective for MMP-13 [3]	Noncompetitive, binds S1' exosite [3]	Triple-helical fTHP-15 substrate [3]

Detailed Experimental Protocols

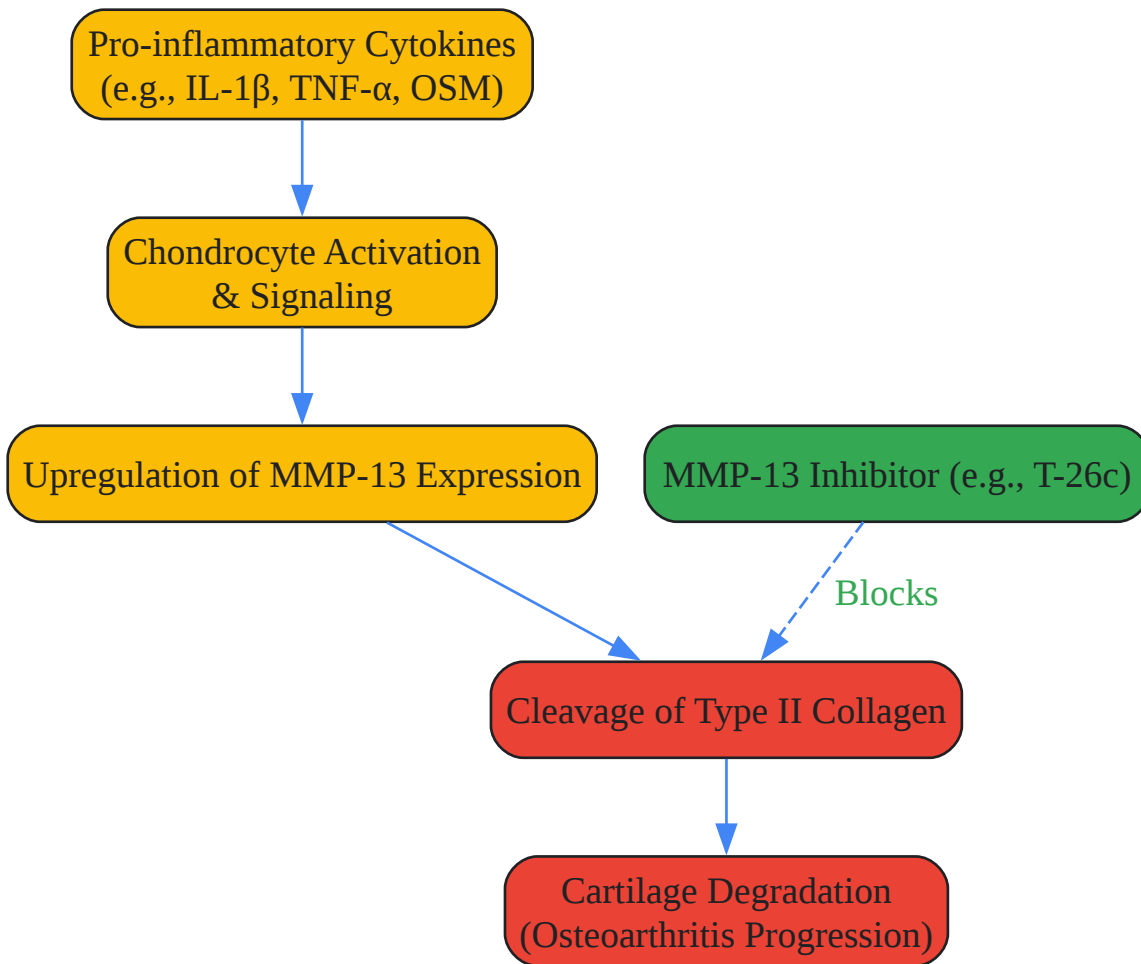
For researchers looking to replicate or understand the basis of the potency data, here are the methodologies from key studies.

- **MMP-13 Enzyme Inhibition Assay (for T-26c IC50) [2]:**
 - **Procedure:** Activated MMP-13 is incubated with a fluorescent peptide substrate in the presence of varying concentrations of **T-26c**. The reaction buffer consists of 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35.
 - **Measurement:** The increase in fluorescence, which indicates substrate cleavage, is measured after 40 minutes at 37°C using a spectrofluorimeter. The reaction is terminated with EDTA.
 - **Analysis:** IC50 values are determined by calculating the concentration of inhibitor that reduces enzyme activity by 50%.
- **Cartilage Explant Collagen Degradation Assay (for T-26c functional activity) [1] [2]:**
 - **Model Preparation:** Bovine nasal cartilage is sliced into small cubes and cultured.
 - **Stimulation & Treatment:** Cartilage explants are stimulated with a combination of IL-1β (10 ng/mL) and oncostatin M (50 ng/mL) to induce collagen breakdown, in the presence or absence of **T-26c**.

- **Measurement & Analysis:** The culture is maintained for up to 14 days, with media collected weekly. Hydroxyproline release in the media is quantified as a measure of collagen degradation. The percentage inhibition is calculated by comparing degradation in treated versus stimulated, untreated explants.
- **Kinetic Characterization (for Ki determination of Compounds 1-5) [3]:**
 - **Substrate:** A triple-helical, collagen-model substrate (fTHP-15) is used.
 - **Analysis:** Initial velocities of substrate hydrolysis by MMP-13 are measured at various inhibitor concentrations. Data is analyzed using Michaelis-Menten-based models and presented in Yonetani-Theorell plots to determine the inhibition constant (K_i) and identify the mechanism (e.g., noncompetitive).

MMP-13's Role in Osteoarthritis and Inhibitor Testing

The diagram below illustrates the pathological process of cartilage degradation in Osteoarthritis and where MMP-13 inhibitors act, providing context for the experimental models.



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Research Context and Key Considerations

- **Clinical Development Challenges:** The development of early, broad-spectrum MMP inhibitors was halted due to dose-limiting side effects like musculoskeletal syndrome (MSS), believed to stem from a lack of selectivity [3]. The high selectivity of **T-26c** and the other inhibitors listed here is a direct response to this challenge, aiming to inhibit MMP-13 without affecting other MMPs [3] [4].
- **Mechanistic Diversity:** Note that while **T-26c** is a highly potent active-site inhibitor [1] [2], other inhibitors like Compounds 1-5 act through a **noncompetitive, exosite-binding mechanism** [3]. This means they bind to a different site on the enzyme, which can contribute to high selectivity and may offer advantages in drug design.
- **Advanced Screening Models:** Recent research highlights the use of advanced 3D models for testing MMP-13 inhibitors. For example, cytokine-stimulated chondrocytes encapsulated in **GelMA-alginate hydrogels** can mimic the osteoarthritic environment and serve as a reproducible platform for evaluating drug efficacy [5].

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